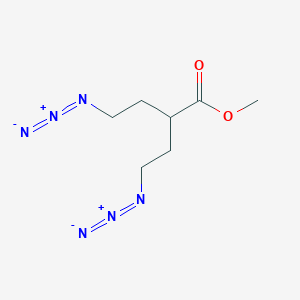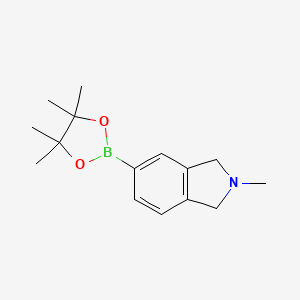
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazole derivative that has been found to have various applications in the field of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid has been found to have various scientific research applications. One of the primary uses of this compound is as an inhibitor of the enzyme pyruvate carboxylase. This enzyme is involved in the process of gluconeogenesis, and the inhibition of this enzyme can have significant implications in the treatment of metabolic disorders such as type 2 diabetes. This compound has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Mecanismo De Acción
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid works by inhibiting the enzyme pyruvate carboxylase. This enzyme is involved in the process of gluconeogenesis, which is the production of glucose from non-carbohydrate sources such as amino acids and fatty acids. By inhibiting this enzyme, this compound reduces the production of glucose, which can be beneficial in the treatment of metabolic disorders such as type 2 diabetes.
Biochemical and Physiological Effects:
The inhibition of pyruvate carboxylase by this compound has various biochemical and physiological effects. One of the primary effects is the reduction in the production of glucose. This can lead to decreased blood glucose levels and improved insulin sensitivity. This compound has also been found to have anticonvulsant properties, which can be attributed to its ability to modulate the activity of GABA receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. This compound also has a well-defined mechanism of action, making it a useful tool for studying the role of pyruvate carboxylase in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been found to cause liver damage in animal studies, highlighting the need for caution when using this compound in lab experiments.
Direcciones Futuras
For the use of 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid in scientific research include the development of therapies for metabolic disorders and further exploration of its role in physiological processes.
Métodos De Síntesis
The synthesis of 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid involves the reaction of 2,4-dimethyl-3-pyrazolecarboxylic acid with acrylonitrile in the presence of a catalyst. This reaction yields 3-(2,4-Dimethylpyrazol-3-yl)propanonitrile, which is then hydrolyzed to produce this compound. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
3-(2,4-dimethylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQWYZHMHHHKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)
